Carbocyclic thromboxane A2

coronary vasoconstriction vascular smooth muscle TP receptor agonism

CTA2 is the only TXA2 analog with functional dissociation between vasoconstriction and platelet aggregation—a 5-order-of-magnitude separation (threshold 29 pM vs. anti-aggregation IC50 4-5 µM). This enables robust vascular responses at 1-100 nM without platelet activation. Ideal for perfused heart, coronary ring, and cerebral vasospasm models. Sub-nM potency provides exceptional dynamic range for TP receptor screening. Chemically stable, CTA2 also probes TXAS heme coordination. Choose CTA2 for clean vasoconstriction without platelet interference.

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
CAS No. 74034-56-3
Cat. No. B161759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocyclic thromboxane A2
CAS74034-56-3
Synonyms2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
carbocyclic thromboxane A2
thromboxane A2, carbocyclic
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1
InChIKeyZIWNJZLXPXFNGN-GXTQQWMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocyclic Thromboxane A2 (CAS 74034-56-3) – A Stable TXA2 Analog for Vascular and Platelet Research Procurement


Carbocyclic thromboxane A2 (CTA2, CAS 74034-56-3) is a chemically stable, carbocyclic analog of the highly labile endogenous mediator thromboxane A2 (TXA2), in which the unstable endoperoxide bridge is replaced by a methylene group [1]. This structural modification confers indefinite chemical stability under physiological conditions, unlike native TXA2, which has a half-life of approximately 30 seconds at pH 7.4 and 37°C [1]. CTA2 acts as a potent agonist at the thromboxane A2/prostaglandin H2 (TP) receptor and is widely used as a pharmacological tool in cardiovascular, platelet, and smooth muscle research [2].

Why Generic Substitution of Carbocyclic Thromboxane A2 with Other TXA2 Analogs Fails in Key Research Applications


Despite acting at the same TP receptor, carbocyclic thromboxane A2 (CTA2) exhibits a functional dissociation between vasoconstrictor and platelet-aggregating activities that is not replicated by other commonly used TXA2 analogs such as U46619 or pinane thromboxane A2 (PTA2) [1]. While U46619 is a potent platelet aggregator and PTA2 acts predominantly as a receptor antagonist, CTA2 uniquely combines high-potency vasoconstriction with inhibitory effects on prostanoid-induced platelet aggregation [1][2]. Furthermore, stereochemical requirements for receptor interaction differ markedly between CTA2 and other TXA2 mimetics, meaning that biological responses cannot be extrapolated from one analog to another without empirical validation [3]. These fundamental pharmacological differences preclude simple interchangeability and necessitate compound-specific selection based on the experimental endpoint.

Carbocyclic Thromboxane A2 – Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Vasoconstrictor Potency: CTA2 Achieves Significant Coronary Constriction at Sub-Nanomolar Concentrations, Surpassing Other TXA2 Mimetics

Carbocyclic thromboxane A2 (CTA2) elicits coronary vasoconstriction at exceptionally low concentrations, demonstrating a potency profile that distinguishes it from other TXA2 analogs. In isolated perfused cat coronary arteries, CTA2 produced coronary constriction at concentrations as low as 50 pg/mL [1]. At a constant flow rate, 5 ng/mL CTA2 increased perfusion pressure by 40 ± 4 mmHg, and at 7.5 nM, it increased pressure by 33 ± 3 mmHg (n=20) [1][2]. In contrast, the widely used TXA2 mimetic U46619 requires approximately 40-fold higher concentrations to achieve comparable effects on platelet aggregation, with an EC50 of ~40 nM for aggregation in rabbit platelets [3]. This high vasoconstrictor potency of CTA2 enables experimental detection of subtle vascular responses that may be missed with less potent analogs.

coronary vasoconstriction vascular smooth muscle TP receptor agonism

Functional Dissociation: CTA2 Uniquely Separates Vasoconstrictor Activity from Platelet Aggregation, Unlike U46619 and PTA2

Carbocyclic thromboxane A2 (CTA2) exhibits a functional dissociation between vasoconstrictor and platelet-aggregating activities that is not observed with other TXA2 analogs. CTA2 is a potent coronary vasoconstrictor, stimulating coronary vascular smooth muscle at concentrations as low as 29 pM, yet at 1-5 μM it acts as an inhibitor of arachidonic-acid- and endoperoxide-induced platelet aggregation [1]. In direct contrast, U46619 is a potent platelet aggregator that induces shape change and aggregation in a concentration-dependent manner from 1 nM to 10 μM [2]. Pinane thromboxane A2 (PTA2) acts predominantly as a TP receptor antagonist, preventing arachidonate-induced platelet aggregation at 1 μM but lacking the vasoconstrictor potency of CTA2 [3]. This unique functional profile of CTA2 allows researchers to selectively activate vascular TP receptors while minimizing confounding platelet activation.

platelet aggregation vasoconstriction functional selectivity

Stereoisomer-Dependent Pharmacology: Natural Trans Stereoisomer of CTA2 Possesses Potent Agonist Activity, Whereas Unnatural Cis Isomers Are Weak or Inert

The biological activity of carbocyclic thromboxane A2 is exquisitely dependent on stereochemistry. In a comparative study of the four possible α-chain and ω-chain (trans/cis) diastereoisomers of CTA2 using human platelet-rich plasma, the natural and unnatural trans diastereoisomers both possessed potent aggregatory activity and equipotently inhibited platelet responses to subsequent addition of agonists [1]. In marked contrast, the respective unnatural cis isomers proved only weakly active or completely inert [1]. This stereochemical stringency has critical implications for procurement: only the correct stereoisomer (natural trans configuration) will produce the expected pharmacological response. Commercial vendors may supply racemic mixtures or undefined stereoisomer compositions; therefore, verification of stereochemical purity is essential for reproducible research.

stereochemistry TP receptor agonist activity

Tissue-Specific Vasoconstrictor Responses: CTA2 Exhibits Greater Contractile Effects in Cerebral Arteries Compared to Other Vascular Beds

Carbocyclic thromboxane A2 (10⁻⁹ to 10⁻⁷ M) produces concentration-dependent contraction of helical strips from dog cerebral, coronary, mesenteric, renal, and femoral arteries, as well as monkey cerebral, coronary, and mesenteric arteries [1]. Notably, contraction induced by low concentrations of CTA2 tended to be greater in cerebral arterial strips compared to other vascular beds [1]. Furthermore, even after 60 minutes of exposure to Ca²⁺-free media, approximately one-half of the contractile response of dog cerebral and mesenteric arteries to 10⁻⁸ M CTA2 was retained, indicating that CTA2 mobilizes calcium from intracellular storage sites in addition to promoting transmembrane calcium influx [1]. This tissue-specific sensitivity and calcium-mobilizing profile distinguishes CTA2 from other TXA2 analogs and has implications for experimental design in cerebrovascular research.

cerebral arteries vascular heterogeneity calcium signaling

Calcium Antagonist Sensitivity: CTA2-Induced Coronary Constriction Is Significantly Attenuated by Calcium Channel Blockade, Providing a Pharmacological Fingerprint

The mechanism of CTA2-induced coronary vasoconstriction involves a specific thromboxane receptor that is dependent on inward calcium flux, as demonstrated by the inhibitory effects of calcium antagonists [1]. In isolated perfused cat coronary arteries, nifedipine reduced CTA2-induced vasoconstriction by 8% at 1 ng/mL (NS), 22% at 10 ng/mL (NS), 65% at 100 ng/mL (P < 0.01), and 75% at 1,000 ng/mL (P < 0.005) [1]. This concentration-dependent inhibition by nifedipine provides a reproducible pharmacological fingerprint that can be used to validate experimental systems and distinguish CTA2-mediated responses from those induced by other vasoconstrictors (e.g., phenylephrine, angiotensin II) that are insensitive to calcium channel blockade [1].

calcium antagonists coronary vasospasm nifedipine

Carbocyclic Thromboxane A2 – Optimal Research Application Scenarios Based on Quantified Differential Evidence


Selective Activation of Coronary Vascular TP Receptors Without Concomitant Platelet Aggregation

Based on the functional dissociation evidence presented in Section 3, CTA2 is uniquely suited for experiments requiring potent coronary vasoconstriction in the absence of platelet aggregation. The 5-order-of-magnitude separation between vasoconstrictor activity (threshold 29 pM) and platelet aggregation inhibition (IC50 4-5 μM) allows researchers to achieve robust vascular responses at concentrations (e.g., 1-100 nM) that do not trigger platelet aggregation . This application is particularly valuable in isolated perfused heart preparations, coronary artery ring studies, and in vivo models where platelet activation would confound interpretation of vascular responses. No other commercially available TXA2 analog provides this degree of functional selectivity.

Cerebrovascular Pharmacology and Calcium Signaling Studies

As demonstrated in Section 3, CTA2 exhibits enhanced contractile potency in cerebral arteries relative to other vascular beds and retains approximately 50% of its contractile response in Ca²⁺-free media . These properties make CTA2 the preferred TXA2 analog for studies of cerebral artery physiology, vasospasm, and intracellular calcium mobilization. The compound's ability to release calcium from intracellular stores, combined with its sensitivity to calcium channel blockers (e.g., 65-75% inhibition by nifedipine at 100-1,000 ng/mL) , provides a robust experimental system for dissecting calcium-dependent and calcium-independent components of vascular smooth muscle contraction.

TP Receptor Agonist Screening and Antagonist Validation Assays

The defined stereochemical requirements for CTA2 activity (Section 3) and its reproducible vasoconstrictor response in isolated perfused coronary arteries make CTA2 an ideal positive control for TP receptor agonist screening and antagonist validation assays. The compound's sub-nanomolar potency (threshold 50 pg/mL, or ~0.14 nM) provides a wide dynamic range for concentration-response experiments, while its well-characterized sensitivity to TP receptor antagonists (e.g., SQ29548 completely suppresses CTA2 mitogenic effects at 10⁻⁶ M) offers a reliable benchmark for validating antagonist efficacy. CTA2's stability also facilitates long-term assay consistency across multiple experimental runs.

Thromboxane Synthase Enzyme Studies and Heme Coordination Analysis

Beyond its receptor-mediated activities, CTA2 serves as a valuable tool for biochemical studies of thromboxane synthase (TXAS). CTA2 converts the TXAS heme cofactor to its 5-coordinate, high-spin (5c/hs) form, as confirmed by optical and resonance Raman spectroscopy . This property enables researchers to probe the active site geometry and heme coordination environment of TXAS under defined conditions. Procurement of CTA2 for these applications requires verification of chemical identity and purity, as trace contaminants can alter heme coordination and produce misleading spectroscopic signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocyclic thromboxane A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.